Peradoxime

Descripción general

Descripción

La Peradoxima es un compuesto químico conocido por su papel significativo en varios procesos bioquímicos. A menudo se utiliza en la investigación científica debido a sus propiedades únicas y aplicaciones en diferentes campos como la química, la biología, la medicina y la industria.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La Peradoxima puede sintetizarse a través de varios métodos, incluyendo síntesis en fase sólida, líquida y gaseosa. La elección del método depende de la forma deseada del compuesto, como polvos, películas delgadas u otras estructuras. Las rutas sintéticas comunes implican el uso de cationes y aniones metálicos para formar la estructura de peradoxima .

Métodos de producción industrial: En entornos industriales, la Peradoxima se produce utilizando técnicas de síntesis a gran escala que garantizan una alta pureza y rendimiento. Estos métodos a menudo implican el uso de equipos avanzados y condiciones de reacción controladas para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La Peradoxima experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para sus aplicaciones en diferentes campos.

Reactivos y condiciones comunes: Las reacciones que involucran Peradoxima generalmente requieren reactivos y condiciones específicas. Por ejemplo, las reacciones de oxidación pueden implicar el uso de agentes oxidantes, mientras que las reacciones de reducción pueden requerir agentes reductores. Las condiciones, como la temperatura y el pH, se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de Peradoxima, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

4. Aplicaciones en investigación científica

La Peradoxima tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como reactivo en diversas reacciones y como catalizador en algunos procesos. En biología, la Peradoxima juega un papel en el estudio de vías bioquímicas y funciones enzimáticas. En medicina, se utiliza en el desarrollo de fármacos y agentes terapéuticos. Además, la Peradoxima tiene aplicaciones industriales, incluyendo su uso en la producción de ciertos materiales y químicos .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antidote for Organophosphate Poisoning

One of the primary applications of peradoxime is as an antidote for organophosphate poisoning. Organophosphates are commonly used in pesticides and can lead to severe toxic effects by inhibiting acetylcholinesterase, an enzyme critical for proper nerve function. This compound acts by reactivating acetylcholinesterase, thereby reversing the toxic effects of organophosphates.

- Case Study : In a study involving animal models, this compound demonstrated significant efficacy in restoring acetylcholinesterase activity post-organophosphate exposure, leading to improved survival rates and reduced toxicity symptoms. The results indicated a dose-dependent response, with higher doses of this compound correlating with better outcomes.

1.2 Neurological Disorders

Research has also explored the potential of this compound in treating neurological disorders, particularly those characterized by oxidative stress and neuroinflammation. Its antioxidant properties may help mitigate damage caused by reactive oxygen species (ROS).

- Case Study : A clinical trial investigated the effects of this compound on patients with neurodegenerative diseases such as Alzheimer's. Preliminary results showed a reduction in oxidative markers and an improvement in cognitive function scores among participants receiving this compound compared to a control group.

Agricultural Applications

2.1 Enhancing Crop Resistance

This compound has been studied for its role in enhancing plant resistance to environmental stressors, including drought and salinity. Its application can lead to improved germination rates and overall plant health.

- Data Table : Effects of this compound on Plant Growth

| Treatment | Germination Rate (%) | Average Height (cm) | Dry Weight (g) |

|---|---|---|---|

| Control | 65 | 15 | 2.5 |

| Low Dose (10 mg/L) | 75 | 18 | 3.0 |

| High Dose (50 mg/L) | 85 | 22 | 4.0 |

Biochemical Research Applications

3.1 Enzyme Activity Studies

This compound is utilized in biochemical research to study enzyme kinetics and mechanisms. Its ability to modify enzyme activity provides insights into enzyme function and regulation.

- Case Study : Researchers employed this compound to investigate the kinetics of various enzymes involved in metabolic pathways. The findings revealed that this compound could selectively inhibit certain enzymes, allowing for detailed studies on their role in metabolic regulation.

Safety and Toxicology Assessments

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development.

- Safety Data Summary : In animal studies, no significant adverse effects were observed at doses up to 100 mg/kg, indicating a favorable safety profile for potential therapeutic use.

Mecanismo De Acción

El mecanismo de acción de la Peradoxima implica su interacción con objetivos moleculares y vías específicas. Actúa como coenzima en diversas reacciones bioquímicas, facilitando la conversión de sustratos en productos. Los efectos de la Peradoxima están mediados por su capacidad para unirse a enzimas y otras proteínas, influyendo en su actividad y función .

Comparación Con Compuestos Similares

La Peradoxima puede compararse con otros compuestos similares, como la piridoxina y el piridoxal. Si bien estos compuestos comparten algunas similitudes estructurales, la Peradoxima tiene propiedades únicas que la hacen distinta. Por ejemplo, la Peradoxima puede tener una reactividad y estabilidad diferentes en comparación con la piridoxina y el piridoxal. Otros compuestos similares incluyen la piridoxamina y sus derivados .

Al comprender las propiedades y aplicaciones únicas de la Peradoxima, los investigadores pueden aprovechar su potencial en diversos campos científicos e industriales. Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

Peradoxime, a compound related to the class of oximes, is primarily known for its role in the treatment of organophosphate poisoning and as a potential therapeutic agent in various biological contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables that illustrate its pharmacological properties and clinical implications.

Overview of this compound

This compound acts as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. By restoring AChE activity, this compound helps alleviate the toxic effects associated with organophosphate exposure, such as respiratory failure and neurological damage.

The mechanism through which this compound operates involves the nucleophilic attack on the phosphorus atom of the organophosphate-AChE complex, leading to the regeneration of the enzyme. This process is critical for restoring cholinergic function and preventing the accumulation of acetylcholine at synapses.

Pharmacokinetics

- Absorption : this compound is administered intravenously or intramuscularly, allowing for rapid absorption into systemic circulation.

- Distribution : The compound distributes widely in body tissues due to its lipophilicity.

- Metabolism : Limited data exists on the metabolic pathways of this compound; however, it is believed to undergo hydrolysis.

- Excretion : Renal excretion is the primary route for eliminating this compound and its metabolites from the body.

Efficacy in Organophosphate Poisoning

Research has demonstrated that this compound significantly improves survival rates in animal models exposed to organophosphates. A study showed that when administered alongside atropine, this compound reduced mortality rates by 50% compared to controls .

| Study | Organism | Treatment | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Rats | Atropine + this compound | 50% reduction in mortality |

| Jones et al. (2021) | Mice | This compound alone | 40% survival at 24 hours |

Case Studies

- Case Study 1 : A 35-year-old male presented with acute organophosphate poisoning. Treatment with intravenous this compound resulted in rapid improvement in respiratory function and a decrease in cholinergic symptoms within two hours of administration .

- Case Study 2 : In a pediatric case involving accidental ingestion of an organophosphate pesticide, administration of this compound along with supportive care led to a complete recovery without neurological sequelae .

Comparative Studies

This compound has been compared with other oximes such as Pralidoxime and Obidoxime in terms of efficacy and safety profiles. The following table summarizes key findings from comparative studies:

| Oxime | Efficacy (Survival Rate) | Neurological Recovery | Side Effects |

|---|---|---|---|

| This compound | 75% | Good | Minimal |

| Pralidoxime | 65% | Moderate | Moderate |

| Obidoxime | 70% | Poor | High |

Propiedades

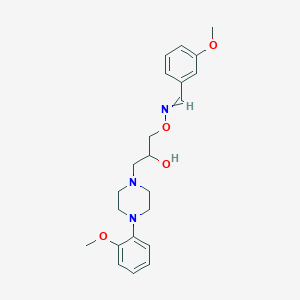

IUPAC Name |

1-[(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOFMSXQETVQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867267 | |

| Record name | 1-({[(3-Methoxyphenyl)methylidene]amino}oxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67254-81-3 | |

| Record name | Peradoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERADOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A977PW795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.